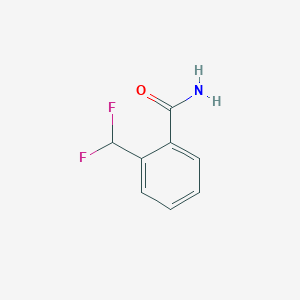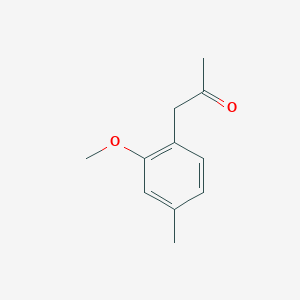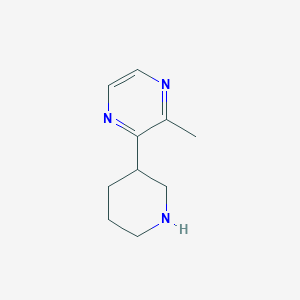
1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro group, a cyclopropylethyl group, and a methylmethanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl ethylamine, methylmethanesulfonyl chloride, and a chlorinating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.
Hydrolysis: Breakdown products of the sulfonamide moiety.
Scientific Research Applications
1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antimicrobial and antiviral properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or antiviral effects.
Comparison with Similar Compounds
Similar Compounds
1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide: shares similarities with other sulfonamides, such as:
Uniqueness
- This compound is unique due to the presence of both a chloro group and a cyclopropylethyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications.
Properties
Molecular Formula |
C7H14ClNO2S |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H14ClNO2S/c1-6(7-3-4-7)9(2)12(10,11)5-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
OXZWISXGIWXCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13620471.png)
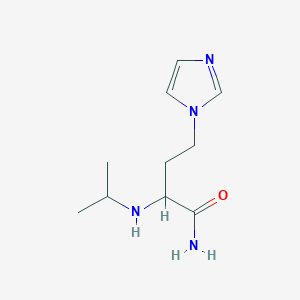
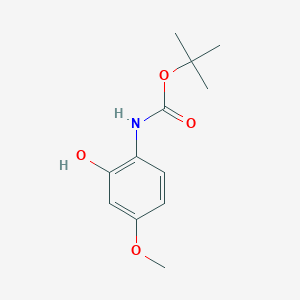
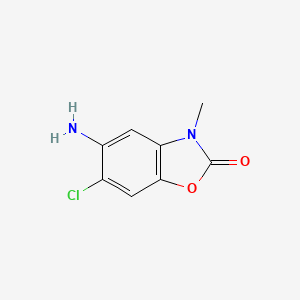
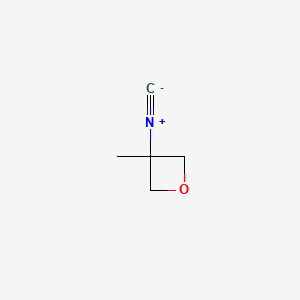
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)



